
(3beta)-3-(Acetyloxy)-28-hydroxy-lup-18-en-21-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3beta)-3-(Acetyloxy)-28-hydroxy-lup-18-en-21-one typically involves the acetylation of betulinic acid. The process begins with the extraction of betulinic acid from the bark of Betula alba L. The extracted betulinic acid is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(3beta)-3-(Acetyloxy)-28-hydroxy-lup-18-en-21-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
(3beta)-3-(Acetyloxy)-28-hydroxy-lup-18-en-21-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various triterpenoid derivatives.
Biology: The compound exhibits significant biological activities, including anti-inflammatory, antiviral, and anticancer properties.
Medicine: Due to its therapeutic potential, it is being investigated for the treatment of various diseases, including cancer and viral infections.
Industry: The compound is used in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of (3beta)-3-(Acetyloxy)-28-hydroxy-lup-18-en-21-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating signaling pathways involved in inflammation, apoptosis, and cell proliferation. It targets key enzymes and receptors, leading to the inhibition of inflammatory mediators and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Betulinic Acid: The parent compound from which (3beta)-3-(Acetyloxy)-28-hydroxy-lup-18-en-21-one is derived.
Betulin: Another triterpenoid with similar biological activities.
Oleanolic Acid: A structurally related triterpenoid with comparable therapeutic properties.
Uniqueness
This compound is unique due to its specific acetoxy and hydroxy functional groups, which confer distinct chemical reactivity and biological activity. These functional groups enhance its solubility and bioavailability, making it a valuable compound for therapeutic applications .
Properties
Molecular Formula |
C32H50O4 |
|---|---|
Molecular Weight |
498.7 g/mol |
IUPAC Name |
[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl] acetate |
InChI |
InChI=1S/C32H50O4/c1-19(2)26-22(35)17-32(18-33)16-15-30(7)21(27(26)32)9-10-24-29(6)13-12-25(36-20(3)34)28(4,5)23(29)11-14-31(24,30)8/h19,21,23-25,33H,9-18H2,1-8H3/t21-,23+,24-,25+,29+,30-,31-,32+/m1/s1 |
InChI Key |
QRWSZRULQBZFJZ-MGIFRHGRSA-N |
Isomeric SMILES |
CC(C)C1=C2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC[C@]2(CC1=O)CO)C)C)(C)C)OC(=O)C)C |
Canonical SMILES |
CC(C)C1=C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC1=O)CO)C)C)(C)C)OC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-cyclopentyl-5-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11829163.png)

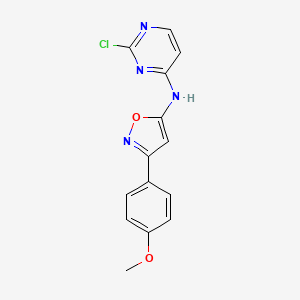
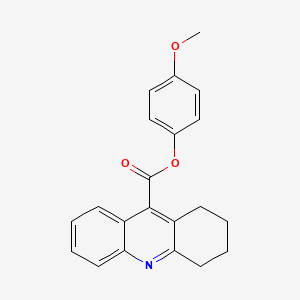

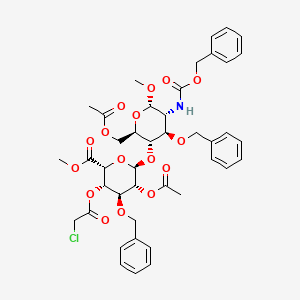
![(6S,8S,9R,10S,11S,13S,14S,17R)-17-(2-acetoxyacetyl)-6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate](/img/structure/B11829198.png)
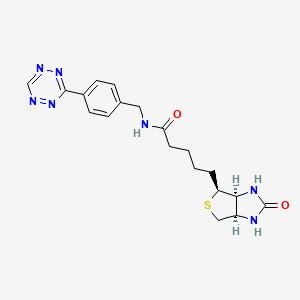
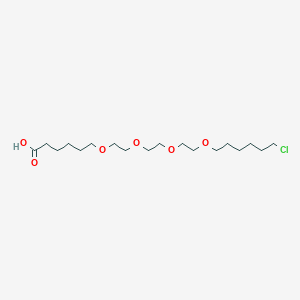
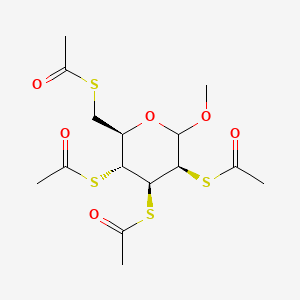
![Benzene, 1-[(2E)-4-bromo-2-buten-1-yl]-3-(trifluoromethyl)-](/img/structure/B11829210.png)

![1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-[2-(dimethylamino)ethyl]-6-[2-[4-(diphenylamino)phenyl]ethenyl]-](/img/structure/B11829222.png)
